
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that includes a brominated pentyl chain and two tert-butyl ester groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. The bromination of the pentyl chain can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of propanedioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester involves its reactivity with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of new compounds with different biological or chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, 2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Lacks the brominated pentyl chain, resulting in different reactivity.
Propanedioic acid, 2-(5-chloropentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Propanedioic acid, 2-(5-hydroxypentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Contains a hydroxyl group instead of bromine, affecting its reactivity and applications.
Uniqueness
The presence of the brominated pentyl chain in propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester makes it unique compared to its analogs
Eigenschaften
Molekularformel |
C17H31BrO4 |
|---|---|
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
ditert-butyl 2-(5-bromopentyl)-2-methylpropanedioate |
InChI |
InChI=1S/C17H31BrO4/c1-15(2,3)21-13(19)17(7,11-9-8-10-12-18)14(20)22-16(4,5)6/h8-12H2,1-7H3 |
InChI-Schlüssel |
AHTMPRYVOOSYCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(CCCCCBr)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12633656.png)
![(1S,2R,6R,9R)-N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12633671.png)
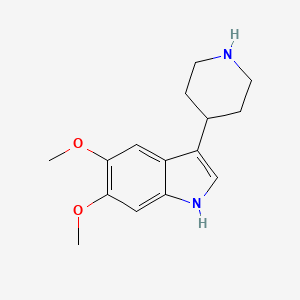

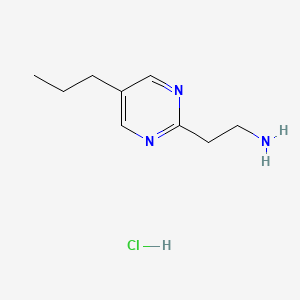
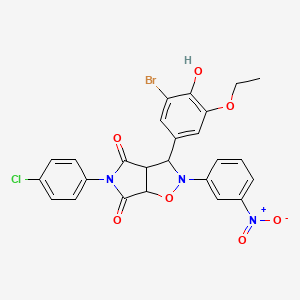
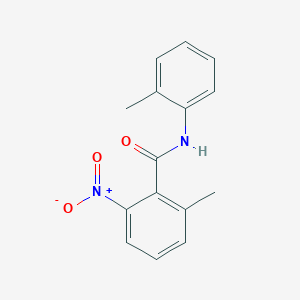

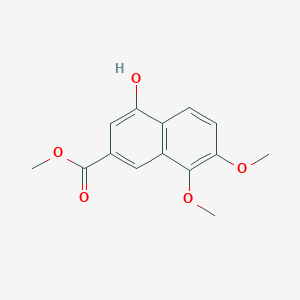
![6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate](/img/structure/B12633718.png)
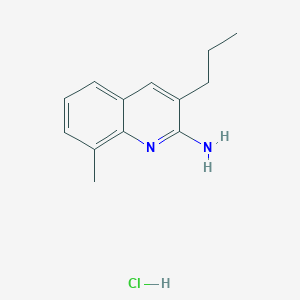
![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12633726.png)


